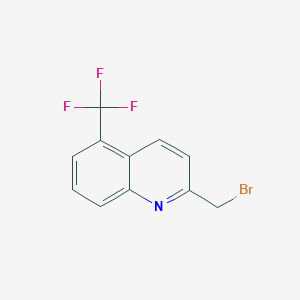

2-(bromomethyl)-5-(trifluoromethyl)Quinoline

Description

2-(Bromomethyl)-5-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by a bromomethyl (-CH2Br) group at position 2 and a trifluoromethyl (-CF3) group at position 5 of the quinoline ring. The quinoline core, a bicyclic aromatic system with a nitrogen atom, provides a versatile scaffold for chemical modifications. The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences electrophilic substitution reactivity, while the bromomethyl group enables alkylation or cross-coupling reactions, making this compound valuable in medicinal chemistry and materials science .

Properties

CAS No. |

127481-99-6 |

|---|---|

Molecular Formula |

C11H7BrF3N |

Molecular Weight |

290.08 g/mol |

IUPAC Name |

2-(bromomethyl)-5-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H7BrF3N/c12-6-7-4-5-8-9(11(13,14)15)2-1-3-10(8)16-7/h1-5H,6H2 |

InChI Key |

DMCYBCBDZQOCCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)CBr)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the bromination of 5-(trifluoromethyl)quinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-(trifluoromethyl)Quinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.

Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.

Major Products:

Substitution Reactions: Products include azidoquinolines, thioquinolines, and alkoxyquinolines.

Oxidation Reactions: Quinoline N-oxides are the major products.

Reduction Reactions: Difluoromethyl and monofluoromethyl derivatives are formed.

Scientific Research Applications

2-(Bromomethyl)-5-(trifluoromethyl)Quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-(trifluoromethyl)Quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The biological activity and chemical reactivity of quinoline derivatives are highly dependent on the position and nature of substituents. Below is a detailed comparison of 2-(bromomethyl)-5-(trifluoromethyl)quinoline with structurally related compounds.

Structural and Functional Group Variations

Table 1: Key Features of Selected Quinoline Derivatives

Positional Effects on Reactivity and Bioactivity

- This positional difference allows for selective functionalization in synthetic pathways . In contrast, 2-(bromomethyl)quinoline (without -CF3) exhibits anticancer activity but lacks the metabolic stability conferred by the trifluoromethyl group .

- Trifluoromethyl Group Position: The -CF3 group at position 5 in the target compound creates an electron-deficient quinoline core, facilitating electrophilic substitutions. This contrasts with -CF3 at position 2 (e.g., mefloquine), which is critical for antimalarial activity but reduces versatility in further modifications . Compounds with -CF3 at position 7 or 8 (e.g., 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline) show higher antineoplastic activity due to synergistic effects with other substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.